molecular formula C11H11N B8659403 6,9-Dihydro-5H-6,9-methanocyclohepta[b]pyridine CAS No. 745066-30-2

6,9-Dihydro-5H-6,9-methanocyclohepta[b]pyridine

Cat. No. B8659403
M. Wt: 157.21 g/mol
InChI Key: YVHKPHPIBHQNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07494992B2

Procedure details

A mixture of 3-azatricyclo[7.2.1.02,7]dodeca-2,4,6,10-tetraene (Preparation 25, 0.96 g, 6.11 mmol), trimethylamine N-oxide dihydrate (0.75 g, 6.73 mmol) and osmium tetroxide (2.5 wt % solution in 2-methyl-2-propanol, 2 □l) in dichloromethane (15 ml) were stirred for 18 h. A further portion of osmium tetroxide (2.5 wt % solution in 2-methyl-2-propanol, ca. 1 □l) was added and the reaction mixture was stirred for a further 18 h. The reaction mixture was subjected to chromatography eluting with hexane and then ethyl acetate to give the title compound as a solid (1.16 g, 100%).
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
trimethylamine N-oxide dihydrate
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:12][CH:9]([CH:10]=[CH:11]1)[CH2:8][C:7]1[C:2]2=[N:3][CH:4]=[CH:5][CH:6]=1.[OH2:13].[OH2:14].C[N+]([O-])(C)C>ClCCl.[Os](=O)(=O)(=O)=O>[CH:1]12[CH2:12][CH:9]([CH:10]([OH:14])[CH:11]1[OH:13])[CH2:8][C:7]1[C:2]2=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
C12C3=NC=CC=C3CC(C=C1)C2
Name
trimethylamine N-oxide dihydrate
Quantity
0.75 g
Type
reactant
Smiles
O.O.C[N+](C)(C)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for a further 18 h
Duration
18 h
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C12C3=NC=CC=C3CC(C(C1O)O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.